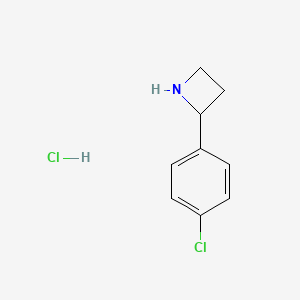

2-(4-Chlorophenyl)azetidine hydrochloride

Overview

Description

2-(4-Chlorophenyl)azetidine hydrochloride, also known as PCA, is a compound with a number of interesting and potentially useful properties. It is a four-membered nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of azetidines, such as 2-(4-Chlorophenyl)azetidine hydrochloride, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular formula of 2-(4-Chlorophenyl)azetidine hydrochloride is C9H11Cl2N . The structure of this compound can be found in databases such as PubChem .Chemical Reactions Analysis

Azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, are known for their unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain . The synthesis of azetidines via photochemical [2+2] cycloadditions, also referred to as aza Paternò–Büchi reactions, remains a challenge .Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

2-(4-Chlorophenyl)azetidine hydrochloride and related azetidine compounds are significant in the field of medicinal chemistry. They are used in synthesizing various biologically active compounds. For instance, azetidines are synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes and are precursors of β-amino acids, amides, and other heterocyclic compounds. These syntheses have led to applications in producing antibiotics, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).

Biological Activity

Azetidine derivatives have been studied for their biological activity, including antibacterial and anticonvulsant properties. Novel azetidinones, synthesized through condensation reactions, have shown promise in these areas (Rajasekaran & Murugesan, 2006).

Ring Transformation and Rearrangement

2-(4-Chlorophenyl)azetidine hydrochloride and its derivatives are used in various ring transformation and rearrangement reactions. For example, the synthesis of new 2-(haloalkyl)azetidines has been used to create stereospecifically defined five- and six-membered azaheterocycles (Van Brabandt, Van Landeghem, & Kimpe, 2006).

Role in Organic Synthesis

Azetidines, including 2-(4-Chlorophenyl)azetidine hydrochloride, are important in organic synthesis. They are involved in cycloaddition reactions, such as the aza Paternò-Büchi reaction, to form functionalized azetidines. This is crucial for incorporating azetidines into pharmaceutical lead structures (Becker, Richardson, & Schindler, 2019).

Application in Synthesis of Chiral Compounds

Azetidines, such as 2-(4-Chlorophenyl)azetidine hydrochloride, are used in the synthesis of chiral compounds. The stereoselectivity in such syntheses is crucial for producing specific pharmaceuticals and other biologically active molecules (Qi Chuan-min, Yang Ling-chun, & Sun Peng-li, 2010).

properties

IUPAC Name |

2-(4-chlorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPCRGUALNXMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)

![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)

![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)